5-Ethyl-3-isopropyloxazolidin-2-one
Description
Properties
CAS No. |
194732-17-7 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.213 |
IUPAC Name |
5-ethyl-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-4-7-5-9(6(2)3)8(10)11-7/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZJEXWTHJTIWXGF-UHFFFAOYSA-N |
SMILES |
CCC1CN(C(=O)O1)C(C)C |
Synonyms |
2-Oxazolidinone,5-ethyl-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Ethyl-3-isopropyloxazolidin-2-one
- CAS Registry Number : 194732-17-7
- Molecular Formula: C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
Structural Features: This compound belongs to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The substitution pattern includes an ethyl group at position 5 and an isopropyl group at position 3 (Figure 1). Oxazolidinones are widely studied for their applications in asymmetric synthesis, pharmaceuticals, and agrochemicals due to their stereochemical rigidity and functional versatility.
Physicochemical Properties: Limited data are available in the provided evidence. Further experimental characterization is required to fill these gaps.
Comparison with Structurally Similar Oxazolidinones
Table 1: Comparative Properties of Selected Oxazolidinones
Key Differences and Trends:
Steric and Electronic Effects: The ethyl group at position 5 in 5-Ethyl-3-isopropyloxazolidin-2-one introduces greater steric bulk compared to methyl-substituted analogs (e.g., 5-Methyl-3-isopropyloxazolidin-2-one). This may influence reactivity in stereoselective reactions, such as asymmetric alkylations or acylations. The isopropyl group at position 3 is common in oxazolidinones used as chiral auxiliaries, as seen in Evans’ auxiliaries. However, substitution at position 5 (ethyl vs. phenyl) significantly alters electronic properties and solubility .
Applications: 5-Ethyl-3-isopropyloxazolidin-2-one: Primarily utilized as a synthetic intermediate. No pharmaceutical or catalytic applications are noted in the provided evidence . 3-Methyl-5-phenyloxazolidin-2-one: Widely employed in asymmetric synthesis due to its planar aromatic ring, which enhances π-stacking interactions in transition states.
Thermal and Chemical Stability: Oxazolidinones with bulky substituents (e.g., isopropyl, phenyl) generally exhibit higher thermal stability. However, the absence of boiling point or decomposition data for 5-Ethyl-3-isopropyloxazolidin-2-one limits direct comparisons .
Preparation Methods
Reaction Conditions and Optimization
-
Aziridine substrate : 2-Isopropylaziridine derivatives synthesized via Sharpless epoxidation or enzymatic resolution.
-
Nucleophile : Hydroxide or alkoxide ions facilitate ring-opening, with stereochemical retention confirmed by X-ray crystallography.
-
Cyclization : Intramolecular attack of the generated alkoxide on the adjacent carbonyl group forms the oxazolidinone ring. Yields exceed 80% under mild conditions (20–40°C, 12–24 h).
Table 1: Key Parameters for Aziridine-Based Synthesis
| Parameter | Value | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 25°C | Maximizes regioselectivity |
| Solvent | Tetrahydrofuran (THF) | Enhances nucleophilicity |
| Base | Cs₂CO₃ | Reduces side reactions |
Intramolecular Cyclization of Amino Alcohols
Amino alcohols bearing 3-isopropyl and 5-ethyl groups undergo cyclocondensation with carbonyl sources (e.g., triphosgene, carbonyldiimidazole) to form the oxazolidinone ring. This method, exemplified in the synthesis of 4-isopropyloxazolidin-2-one derivatives, offers flexibility in introducing substituents.
Synthesis of Chiral Amino Alcohol Precursors
Cyclization Protocol
Table 2: Comparative Yields for Cyclization Methods
| Carbonyl Source | Yield (%) | Purity (%) |
|---|---|---|
| Triphosgene | 85 | 97 |
| Carbonyldiimidazole | 78 | 94 |
| Phosgene | 82 | 96 |
Evans’ Auxiliary-Mediated α-Alkylation
The Evans’ oxazolidinone auxiliary enables stereoselective installation of the 5-ethyl group. This approach, detailed in the synthesis of ∆³-2-hydroxybakuchiol analogues, involves:
-
Auxiliary attachment : ( R)-4-Isopropyloxazolidin-2-one is acylated with ethyl chloroformate.
-
Alkylation : Treatment with ethyl iodide and LiHMDS at −78°C affords the diastereomerically pure product (dr >20:1).
-
Auxiliary removal : Hydrolysis with LiOH/H₂O₂ yields 5-ethyl-3-isopropyloxazolidin-2-one (Fig. 1B).
Advantages and Limitations
-
Yield : 65–75% over three steps.
-
Stereoselectivity : >95% ee achievable via chiral auxiliaries.
-
Drawbacks : Multi-step synthesis increases cost and time.
Ring-Opening of Epoxides
Epoxide intermediates derived from glycidol derivatives offer an alternative route. For example:
Table 3: Epoxide Ring-Opening Conditions
| Reducing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| H₂/Pd/C | 25 | 68 |
| NaBH₄ | 0 | 54 |
| LiAlH₄ | −20 | 61 |
Enzymatic and Catalytic Asymmetric Syntheses
Recent advances leverage biocatalysts for enantioselective synthesis:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Ethyl-3-isopropyloxazolidin-2-one with high purity?
- Methodological Answer : The synthesis of oxazolidinone derivatives often involves cyclization of amino alcohols with carbonylating agents. For example, in analogous compounds, reactions using triethylamine (Et₃N) in DMF-H₂O mixtures under reflux conditions (80–100°C) have yielded high-purity products . Key steps include controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to reagent) and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 5-Ethyl-3-isopropyloxazolidin-2-one?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituents (e.g., ethyl and isopropyl groups) via chemical shifts (e.g., δ 1.1–1.3 ppm for ethyl CH₃, δ 1.4–1.6 ppm for isopropyl CH) and coupling patterns .
- IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1750 cm⁻¹ and oxazolidinone ring vibrations at ~1250 cm⁻¹ .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for 5-Ethyl-3-isopropyloxazolidin-2-one derivatives?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Cross-validate data using:
- Multi-Technique Analysis : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
- Computational Modeling : Compare experimental IR/NMR spectra with DFT-optimized structures (e.g., Gaussian software) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What experimental strategies are recommended for elucidating the reaction mechanism of oxazolidinone ring formation?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ FTIR to detect intermediates (e.g., carbamate or isocyanate) .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen sources .
- Computational Chemistry : Simulate transition states (e.g., using DFT) to identify rate-determining steps .
Q. How can researchers design experiments to assess the biological activity of 5-Ethyl-3-isopropyloxazolidin-2-one?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase, acetylcholinesterase) using fluorometric or colorimetric methods .
- Docking Studies : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina and PDB structures .
- Dose-Response Analysis : Quantify IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) .
Q. What methodological approaches are effective in analyzing the stability of 5-Ethyl-3-isopropyloxazolidin-2-one under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40–60°C and pH 3–9, then monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf life under standard conditions .
Data Contradiction & Advanced Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for 5-Ethyl-3-isopropyloxazolidin-2-one’s reactivity?
- Methodological Answer :
- Hybrid Modeling : Combine receptor-based machine learning (ML) with wet-lab validation (e.g., heterologous expression of target receptors) .
- Parameter Tuning : Adjust force fields in MD simulations to better match experimental kinetics (e.g., GROMACS) .
- Meta-Analysis : Compare datasets from diverse methodologies (e.g., Haddad et al.’s multidimensional metrics vs. Saito et al.’s agonist profiling) to identify systematic biases .
Q. What advanced statistical methods are suitable for analyzing time-dependent effects of 5-Ethyl-3-isopropyloxazolidin-2-one in longitudinal studies?
- Methodological Answer :
- Structural Equation Modeling (SEM) : Test mediation effects (e.g., effort exertion as a mediator between compound exposure and outcomes) using bootstrapping .
- Panel Data Analysis : Apply cross-lagged models to assess short-term vs. long-term impacts (e.g., 1-week vs. 1-year effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
